Kif18A-IN-12: A Deep Dive into its Discovery and Chemical Synthesis
Kif18A-IN-12: A Deep Dive into its Discovery and Chemical Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Kif18A, a member of the kinesin-8 family of motor proteins, plays a critical role in the precise alignment of chromosomes at the metaphase plate during mitosis. Its function is particularly crucial in cancer cells exhibiting chromosomal instability (CIN), a hallmark of many aggressive tumors. This dependency makes Kif18A a compelling therapeutic target for the development of novel anti-cancer agents. This technical guide provides an in-depth overview of the discovery and chemical synthesis of Kif18A-IN-12, a potent and selective inhibitor of Kif18A.
Discovery of Kif18A-IN-12
The discovery of Kif18A-IN-12 is rooted in the broader effort to identify small molecules that can selectively target the mitotic machinery of cancer cells. High-throughput screening campaigns and subsequent medicinal chemistry optimization have led to the identification of several classes of Kif18A inhibitors. Kif18A-IN-12, also referred to as compound 9 in some literature, emerged from such efforts, demonstrating significant potency in both enzymatic and cell-based assays.[1][2] Its discovery was detailed in patent WO2024067675A1, which describes a series of fused ring compounds as Kif18A inhibitors.[1][2]
Chemical Synthesis of Kif18A-IN-12
The chemical synthesis of Kif18A-IN-12 involves a multi-step process, as outlined in patent WO2024067675A1. While the patent provides the general synthetic scheme, the following represents a detailed, plausible route for its synthesis based on the provided information and general organic chemistry principles.
Please note: This described synthesis is a representative example based on available information and may require optimization of reaction conditions, purification methods, and protecting group strategies for successful implementation.
Experimental Workflow for the Synthesis of Kif18A-IN-12
Caption: A generalized workflow for the chemical synthesis of Kif18A-IN-12.
Detailed Synthetic Protocol (Exemplary)
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Step 1: Synthesis of Intermediate 1. The synthesis would likely begin with the coupling of a pre-functionalized fused ring system (Starting Material A) with an appropriate amine-containing building block (Starting Material B). This coupling could be achieved through various standard organic reactions such as a nucleophilic aromatic substitution or a transition-metal-catalyzed cross-coupling reaction.
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Step 2: Functional Group Interconversion of Intermediate 1 to yield Intermediate 2. Following the initial coupling, the resulting Intermediate 1 may undergo one or more functional group interconversion steps. This could involve, for example, the deprotection of a protecting group, the reduction of a nitro group to an amine, or the hydrolysis of an ester to a carboxylic acid, to prepare the molecule for the final coupling step.
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Step 3: Synthesis of Kif18A-IN-12. The final step would involve the coupling of Intermediate 2 with another key building block. This is often an amide bond formation, which can be facilitated by standard peptide coupling reagents (e.g., HATU, HOBt) or by converting a carboxylic acid to an acid chloride followed by reaction with an amine. Purification of the final product would likely be achieved through chromatographic techniques such as flash column chromatography or preparative HPLC.
Biological Activity and Mechanism of Action
Kif18A-IN-12 exerts its anti-cancer effects by inhibiting the ATPase activity of Kif18A.[2] Kinesin motor proteins like Kif18A utilize the energy from ATP hydrolysis to move along microtubules and regulate their dynamics. By binding to Kif18A, Kif18A-IN-12 prevents this energy conversion, leading to a cascade of events within the mitotic cell.
Signaling Pathway of Kif18A Inhibition
Caption: The role of Kif18A in mitosis and the mechanism of action of Kif18A-IN-12.
Inhibition of Kif18A by Kif18A-IN-12 disrupts the delicate balance of microtubule dynamics at the kinetochore, leading to improper chromosome alignment. This failure to achieve a stable metaphase plate activates the Spindle Assembly Checkpoint (SAC), a crucial cellular surveillance mechanism.[3][4][5] The sustained activation of the SAC leads to a prolonged mitotic arrest, which in cancer cells, often culminates in apoptosis (programmed cell death).[6] The activity of Kif18A is also regulated by other key mitotic proteins, including Cyclin-dependent kinase 1 (Cdk1) and Protein Phosphatase 1 (PP1), which respectively inhibit and activate Kif18A function.[7]
Quantitative Data
The potency of Kif18A-IN-12 has been quantified through various in vitro assays. The following table summarizes the available data.
| Parameter | Value | Assay Type | Cell Line/System | Reference |
| IC50 | 24.58 nM | KIF18A Enzyme Activity (ADP-Glo) | Recombinant KIF18A | [2] |
| IC50 | 45.54 nM | Antiproliferative Activity (Nuclear Count) | OVCAR-3 | [1][2] |
Experimental Protocols
Detailed and reproducible experimental protocols are essential for the evaluation of Kif18A inhibitors. Below are representative protocols for key assays.
KIF18A Microtubule-Stimulated ATPase Assay (ADP-Glo™)
This assay measures the ATPase activity of Kif18A by quantifying the amount of ADP produced.
Experimental Workflow for ATPase Assay
Caption: A workflow diagram for the KIF18A microtubule-stimulated ATPase assay.
Protocol:
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Reagent Preparation:
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Prepare a reaction buffer (e.g., 15 mM PIPES pH 7.0, 5 mM MgCl₂, 1 mM EGTA, 1 mM DTT).
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Reconstitute purified, recombinant human Kif18A protein in the reaction buffer.
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Polymerize tubulin to form microtubules and stabilize with taxol.
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Prepare a stock solution of ATP in reaction buffer.
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Prepare serial dilutions of Kif18A-IN-12 in DMSO.
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Assay Procedure:
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In a 384-well plate, add Kif18A protein and the microtubule solution.
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Add the serially diluted Kif18A-IN-12 or DMSO (vehicle control) to the wells and incubate for a defined period (e.g., 15 minutes at room temperature).
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Initiate the ATPase reaction by adding ATP to each well.
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Incubate the reaction for a specific time (e.g., 30-60 minutes) at a controlled temperature (e.g., 25°C).
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Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay kit (Promega) according to the manufacturer's instructions. This involves adding the ADP-Glo™ Reagent to deplete the remaining ATP, followed by the addition of the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Measure the luminescence using a plate reader.
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Data Analysis:
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Calculate the percent inhibition of Kif18A ATPase activity for each concentration of Kif18A-IN-12.
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Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
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Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Experimental Workflow for Cell Viability Assay
Caption: A workflow diagram for determining cell viability after treatment with Kif18A-IN-12.
Protocol:
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Cell Culture and Seeding:
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Culture a cancer cell line known to be sensitive to Kif18A inhibition (e.g., OVCAR-3) in appropriate growth medium.
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Trypsinize and count the cells. Seed the cells into a 96-well opaque-walled plate at a predetermined density (e.g., 1,000-5,000 cells per well) and allow them to adhere overnight.
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Compound Treatment:
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Prepare serial dilutions of Kif18A-IN-12 in the cell culture medium.
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Remove the old medium from the wells and add the medium containing the different concentrations of Kif18A-IN-12 or DMSO (vehicle control).
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Incubate the plate for a specified period (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO₂.
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Assay Procedure:
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Equilibrate the plate to room temperature for approximately 30 minutes.
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Add a volume of CellTiter-Glo® Luminescent Cell Viability Assay reagent (Promega) equal to the volume of culture medium in each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Allow the plate to incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.
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Data Analysis:
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Calculate the percentage of cell viability for each concentration of Kif18A-IN-12 relative to the vehicle-treated control.
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Determine the IC50 value by fitting the data to a four-parameter logistic dose-response curve.
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Conclusion
Kif18A-IN-12 is a potent and selective inhibitor of the mitotic kinesin Kif18A, representing a promising lead compound for the development of targeted therapies against chromosomally unstable cancers. This guide has provided a comprehensive overview of its discovery, a plausible chemical synthesis route, its mechanism of action, and detailed protocols for its biological evaluation. Further research and development of Kif18A-IN-12 and related compounds may offer new hope for patients with difficult-to-treat malignancies.
References
- 1. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 2. New KIF18A inhibitors disclosed in Genescience Pharmaceuticals patent | BioWorld [bioworld.com]
- 3. Loss of Kif18A Results in Spindle Assembly Checkpoint Activation at Microtubule-Attached Kinetochores - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PMC [pmc.ncbi.nlm.nih.gov]
